3-(1-Aminoethyl)phenol
Overview
Description
3-(1-Aminoethyl)phenol: is an organic compound with the molecular formula C8H11NO It is a derivative of phenol, where the hydroxyl group is substituted at the third position by an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Aminoethyl)phenol can be achieved through several methods. One common approach involves the reduction of 3’-hydroxyacetophenone using engineered transaminase polypeptides. This method allows for the conversion of 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)phenol with high enantiomeric excess and percentage conversion .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of biocatalysts and engineered enzymes to ensure high yield and purity. The process typically includes the use of host cells capable of expressing the engineered transaminases, which facilitate the conversion of the substrate to the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-(1-Aminoethyl)phenol undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form more stable derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of stable amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry: 3-(1-Aminoethyl)phenol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications .
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the effects of aminoethyl substitution on phenolic compounds .
Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials that require specific functional groups for enhanced properties .
Mechanism of Action
The mechanism of action of 3-(1-Aminoethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. This interaction can lead to the modulation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
3-(1-Hydroxyethyl)phenol: Similar structure but with a hydroxyl group instead of an amino group.
3-(1-Methoxyethyl)phenol: Contains a methoxy group instead of an amino group.
3-(1-Ethyl)phenol: Lacks the amino or hydroxyl substitution.
Uniqueness: 3-(1-Aminoethyl)phenol is unique due to the presence of both an amino group and a hydroxyl group on the phenol ring.
Properties
IUPAC Name |
3-(1-aminoethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(9)7-3-2-4-8(10)5-7/h2-6,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRNDUQAIZJRPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63720-38-7 | |
Record name | 3-(1-aminoethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the biocatalytic synthesis of (S)-3-(1-Aminoethyl)phenol advantageous?
A1: Traditional chemical synthesis of chiral compounds like (S)-3-(1-Aminoethyl)phenol often involves harsh conditions, multiple steps, and can lead to low enantiomeric excess (meaning a mixture of both desired and undesired mirror-image forms of the molecule is produced). The research highlights the use of modified transaminase enzymes as biocatalysts. [, , ] These enzymes offer a more sustainable and efficient approach, allowing for highly selective synthesis of the desired (S)-enantiomer under mild reaction conditions. [, , ]
Q2: What modifications were made to the transaminase enzymes, and how do they improve the synthesis process?
A2: While the specific modifications are not detailed in the abstracts, the research mentions that the modified transaminases exhibit "improved properties" compared to naturally occurring enzymes. [, , ] This likely refers to enhanced activity, stability, and selectivity towards the conversion of 3'-hydroxyacetophenone to (S)-3-(1-Aminoethyl)phenol. These improvements translate to higher conversion rates and enantiomeric excess, making the process more efficient and cost-effective. [, , ]
Q3: What are the potential applications of (S)-3-(1-Aminoethyl)phenol?
A3: The research states that (S)-3-(1-Aminoethyl)phenol and its derivatives are "useful in the production of pharmaceutically active substances." [, , ] This suggests its potential as a chiral building block in drug development. Chiral molecules often exhibit different biological activities depending on their enantiomeric form. Therefore, access to the pure (S)-enantiomer allows for the development of pharmaceuticals with potentially improved efficacy and reduced side effects.
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